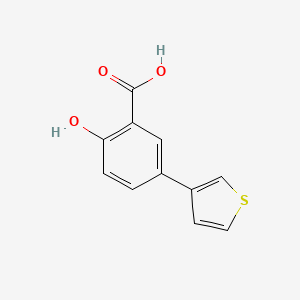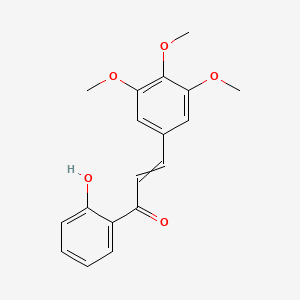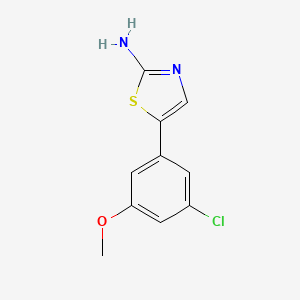
5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a 3-chloro-5-methoxyphenyl group at the 5-position and an amine group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-5-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(3-chloro-5-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine
- 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
- 5-(3-Chloro-5-methylphenyl)thiazol-2-amine
Uniqueness
5-(3-Chloro-5-methoxyphenyl)thiazol-2-amine is unique due to the specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a distinct electronic environment that can enhance its interaction with biological targets compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H9ClN2OS |
|---|---|
Molekulargewicht |
240.71 g/mol |
IUPAC-Name |
5-(3-chloro-5-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
JYFRSHZWDLAIGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2=CN=C(S2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)

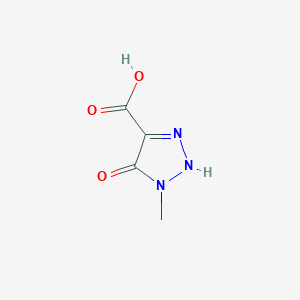
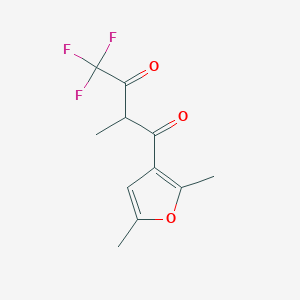
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)

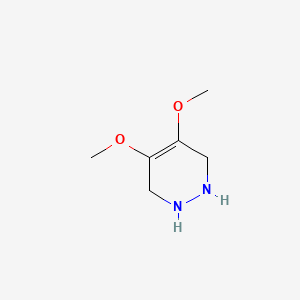
![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
